Home > Products > Screening Compounds P145494 > Raltegravir-d3 Potassium Salt
Raltegravir-d3 Potassium Salt -

Raltegravir-d3 Potassium Salt

Catalog Number: EVT-12446470
CAS Number:
Molecular Formula: C20H20FKN6O5
Molecular Weight: 485.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Raltegravir-d3 Potassium Salt is a deuterated derivative of the antiretroviral drug raltegravir, primarily utilized in scientific research to study the pharmacokinetics and pharmacodynamics of the original compound. As a potent inhibitor of the human immunodeficiency virus integrase enzyme, it plays a critical role in inhibiting viral replication by preventing the integration of viral DNA into the host genome. This compound is particularly valuable for researchers investigating HIV treatments and drug interactions due to its labeled nature, which allows for precise tracking in biological systems.

Source and Classification

Raltegravir-d3 Potassium Salt is classified under the category of antiviral agents, specifically as an integrase strand transfer inhibitor. It is synthesized from raltegravir, which is itself a first-line treatment for HIV-1 infection. The potassium salt form enhances its solubility compared to its parent compound, making it more suitable for various experimental applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Raltegravir-d3 Potassium Salt involves several key steps:

  1. Preparation of Core Structure: The synthesis begins with the formation of the core structure of raltegravir through established organic synthesis methods.
  2. Incorporation of Deuterium: The next step involves introducing deuterium atoms into the molecule to create Raltegravir-d3. This is typically achieved through deuteration reactions that selectively replace hydrogen atoms with deuterium.
  3. Formation of Potassium Salt: Finally, the deuterated compound is converted into its potassium salt form, enhancing its solubility and stability.

Industrial production often employs optimized reaction conditions to maximize yield and purity, utilizing solid self-microemulsifying drug delivery systems (S-SMEDDS) to improve dissolution properties.

Molecular Structure Analysis

Structure and Data

The molecular formula for Raltegravir-d3 Potassium Salt is C20H17D3FKN6O5C_{20}H_{17}D_{3}FKN_{6}O_{5} with a molecular weight of approximately 485.53 g/mol. The presence of deuterium in the structure allows for enhanced tracking in pharmacokinetic studies. The compound exhibits a complex three-dimensional structure typical of integrase inhibitors, characterized by specific functional groups that interact with the integrase enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

Raltegravir-d3 Potassium Salt can undergo various chemical reactions:

  • Oxidation: It can be oxidized to form different oxidation products under specific conditions, potentially altering its pharmacological properties.
  • Reduction: Reduction reactions can modify functional groups within the compound, affecting its activity.
  • Substitution: Nucleophilic and electrophilic substitution reactions can lead to various derivatives, expanding the range of potential applications.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Mechanism of Action

Raltegravir-d3 Potassium Salt functions by inhibiting the HIV integrase enzyme, which is crucial for integrating viral DNA into the host cell's genome. This inhibition effectively blocks viral replication, leading to reduced viral loads in infected individuals. The detailed mechanism involves binding to the active site of integrase, preventing it from catalyzing the insertion of viral DNA .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Raltegravir-d3 Potassium Salt exhibits several notable physical and chemical properties:

  • Solubility: Significantly more soluble in water compared to its parent compound, enhancing its bioavailability for research applications.
  • Stability: The potassium salt form demonstrates improved stability under various pH conditions compared to other forms of raltegravir.
  • Crystallinity: Characterized by specific peaks in powder X-ray diffraction patterns, indicating a stable crystalline structure that is essential for pharmaceutical formulation .
Applications

Scientific Uses

Raltegravir-d3 Potassium Salt is extensively utilized in scientific research for various applications:

  • HIV Research: It aids in studying the efficacy and mechanisms of action of HIV integrase inhibitors.
  • Cancer Research: Investigates potential interactions between HIV drugs and cancer cells.
  • Biochemical Studies: Used to explore biochemical pathways affected by HIV drugs.
  • Pharmacokinetics and Pharmacodynamics: Essential for studying absorption, distribution, metabolism, and excretion profiles of raltegravir in vivo .

This compound represents a valuable tool for researchers aiming to develop more effective treatments against HIV and understand its interactions within biological systems.

Properties

Product Name

Raltegravir-d3 Potassium Salt

IUPAC Name

potassium;4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuteriomethyl)pyrimidin-5-olate

Molecular Formula

C20H20FKN6O5

Molecular Weight

485.5 g/mol

InChI

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1/i4D3;

InChI Key

IFUKBHBISRAZTF-NXIGQQGZSA-M

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+]

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)C2=NN=C(O2)C)C(=O)NCC3=CC=C(C=C3)F)[O-].[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.